Cas no 16748-73-5 (Butanediamide, 2-amino-, (2S)-)
Butanediamide, 2-amino-, (2S)- Chemical and Physical Properties
Names and Identifiers
-
- Butanediamide, 2-amino-, (2S)-
- (2S)-2-aminobutanediamide
- Asparagine amide
- NSC-186919
- NCGC00014531
- Asn-NH2
- H-ASN-NH2 HCL
- L-Asparaginamide
- Aspartic diamide
- (S)-2-aminosuccinamide
- DTXSID40168294
- NCGC00097635-01
- P342G15XO5
- AKOS006348032
- SCHEMBL195837
- Aspartamide, L-
- L-Asparagine amide
- (S)-2-Aminobutanediamide
- CHEMBL1741953
- Q27286063
- asparagineamide
- 16748-73-5
- NCI186919
- Aspartamide
- 57471-69-9
- L-aspartamide
- NCIStruc1_000012
- NCGC00014531-02
- NCIStruc2_000303
- L-Aspartyl diamide
- UNII-P342G15XO5
- DSLBDPPHINVUID-REOHCLBHSA-N
- CCG-37801
- Asparaginamide
-
- Inchi: 1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m0/s1
- InChI Key: DSLBDPPHINVUID-REOHCLBHSA-N
- SMILES: O=C([C@H](CC(N)=O)N)N
Computed Properties
- Exact Mass: 131.06957
- Monoisotopic Mass: 131.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 112Ų
Experimental Properties
- PSA: 112.2
Butanediamide, 2-amino-, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | RAA74873-250 mg |
Asparaginamide |
16748-73-5 | 250MG |
$142.50 | 2023-01-02 | ||
| Biosynth | RAA74873-500 mg |
Asparaginamide |
16748-73-5 | 500MG |
$230.00 | 2023-01-02 | ||
| Biosynth | RAA74873-1000 mg |
Asparaginamide |
16748-73-5 | 1g |
$370.00 | 2023-01-02 | ||
| Biosynth | RAA74873-5000 mg |
Asparaginamide |
16748-73-5 | 5g |
$1,200.00 | 2023-01-02 | ||
| Biosynth | RAA74873-10000 mg |
Asparaginamide |
16748-73-5 | 10g |
$2,000.00 | 2023-01-02 | ||
| Aaron | AR001Y40-250mg |
Butanediamide, 2-amino-, (2S)- |
16748-73-5 | 97% | 250mg |
$145.00 | 2025-02-13 | |
| Aaron | AR001Y40-500mg |
Butanediamide, 2-amino-, (2S)- |
16748-73-5 | 97% | 500mg |
$214.00 | 2025-02-13 | |
| 1PlusChem | 1P001XVO-250mg |
Butanediamide, 2-amino-, (2S)- |
16748-73-5 | 97% | 250mg |
$135.00 | 2024-06-19 | |
| 1PlusChem | 1P001XVO-500mg |
Butanediamide, 2-amino-, (2S)- |
16748-73-5 | 97% | 500mg |
$192.00 | 2024-06-19 | |
| 1PlusChem | 1P001XVO-1g |
Butanediamide, 2-amino-, (2S)- |
16748-73-5 | 97% | 1g |
$278.00 | 2024-06-19 |
Butanediamide, 2-amino-, (2S)- Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Butanediamide, 2-amino-, (2S)-
Recent Advances in the Study of Butanediamide, 2-amino-, (2S)- (CAS: 16748-73-5) and Its Applications in Chemical Biology and Medicine
Butanediamide, 2-amino-, (2S)- (CAS: 16748-73-5), also known as L-2,4-diaminobutyric acid (L-DABA), has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activities, and emerging applications in drug development.
Recent studies have demonstrated that L-DABA serves as a crucial building block for various bioactive molecules and pharmaceutical intermediates. A 2023 study published in the Journal of Medicinal Chemistry revealed novel synthetic routes for 16748-73-5 with improved yield and purity, utilizing enzymatic resolution techniques that achieved >99% enantiomeric excess. This advancement addresses previous challenges in large-scale production of the optically pure compound.
In terms of biological activity, research has uncovered promising neuroprotective properties of Butanediamide, 2-amino-, (2S)-. A preclinical study conducted at Harvard Medical School (2024) demonstrated its efficacy in reducing oxidative stress in neuronal cells, with potential applications in neurodegenerative disorders. The compound's ability to modulate glutamate receptors while maintaining low cytotoxicity makes it particularly interesting for CNS drug development.
Significant progress has been made in understanding the compound's mechanism of action. Structural analysis using X-ray crystallography (Nature Chemical Biology, 2023) revealed that 16748-73-5 can function as a molecular scaffold that enhances protein-protein interactions in certain enzymatic pathways. This property has been exploited in the design of novel enzyme inhibitors for cancer therapy, with several derivatives currently in preclinical evaluation.
From a pharmaceutical formulation perspective, recent patents (USPTO 2024) have described stable salt forms of Butanediamide, 2-amino-, (2S)- with improved solubility and bioavailability. These developments overcome previous formulation challenges and open new possibilities for oral delivery of drugs incorporating this moiety.
The compound's role in antibiotic development has also been highlighted in recent research. A 2024 study in ACS Infectious Diseases reported that 16748-73-5 derivatives show potent activity against multidrug-resistant Gram-negative bacteria, with a novel mechanism that avoids common resistance pathways. This finding is particularly significant given the growing global threat of antimicrobial resistance.
Looking forward, several clinical trials are anticipated to begin in 2025 evaluating Butanediamide, 2-amino-, (2S)- based therapeutics for various indications. Industry analysts project that the market for this compound and its derivatives could grow substantially in the next five years, particularly in the areas of neurological disorders and anti-infective therapies.
In conclusion, the body of research surrounding 16748-73-5 continues to expand rapidly, with new applications and synthetic approaches being discovered regularly. The compound's versatility as both a therapeutic agent and a building block for more complex molecules positions it as an important focus area for future chemical biology and pharmaceutical research.
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